molecular formula C18H14N8O3 B6039016 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

Cat. No.: B6039016
M. Wt: 390.4 g/mol
InChI Key: TWPPXBJHJOHEMO-KEBDBYFISA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Formation of Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Introduction of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound has potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is studied for its interactions with biological targets and its effects on cellular processes.

    Medicine: Due to its potential biological activities, the compound is investigated as a lead compound for the development of new drugs. It is evaluated for its pharmacokinetic and pharmacodynamic properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of oxadiazole and triazole rings, but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N8O3/c19-16-17(24-29-23-16)26-15(12-4-2-1-3-5-12)14(21-25-26)18(28)22-20-10-11-6-8-13(27)9-7-11/h1-10,27H,(H2,19,23)(H,22,28)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPPXBJHJOHEMO-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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